molecular formula C18H23N B14456839 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- CAS No. 73618-54-9

1H-Indole, 3,6-bis(3-methyl-2-butenyl)-

Cat. No.: B14456839
CAS No.: 73618-54-9
M. Wt: 253.4 g/mol
InChI Key: NTGWNARXEPOAPV-UHFFFAOYSA-N
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Description

1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two 3-methyl-2-butenyl groups attached to the indole core. It has a molecular formula of C21H25N and a molecular weight of 291.43 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Another method involves the use of palladium-catalyzed intramolecular oxidative coupling, which allows for the formation of indole derivatives from anilines functionalized with electron-withdrawing and electron-donating groups .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale synthetic routes that are optimized for yield and efficiency. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure high throughput and minimal waste .

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 3,6-bis(3-methyl-2-butenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

1H-Indole, 3,6-bis(3-methyl-2-butenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole, 3,6-bis(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors to produce anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole, 3,6-bis(3-methyl-2-butenyl)- is unique due to the presence of two 3-methyl-2-butenyl groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

73618-54-9

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

3,6-bis(3-methylbut-2-enyl)-1H-indole

InChI

InChI=1S/C18H23N/c1-13(2)5-7-15-8-10-17-16(9-6-14(3)4)12-19-18(17)11-15/h5-6,8,10-12,19H,7,9H2,1-4H3

InChI Key

NTGWNARXEPOAPV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC2=C(C=C1)C(=CN2)CC=C(C)C)C

Origin of Product

United States

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